molecular formula C21H30N4O3 B5536331 5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B5536331
M. Wt: 386.5 g/mol
InChI Key: ZLPBNOJTZMWZIQ-UHFFFAOYSA-N
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Description

5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C21H30N4O3 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.23179083 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimitotic Agents and Biological Activity

Triazole derivatives, similar in functionality to the compound , have been studied for their antimitotic activities. For example, chiral isomers of certain triazole compounds have shown differential biological activities in various systems. The S-isomer of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate demonstrated higher potency in biological systems compared to its R-isomer, suggesting the significance of stereochemistry in biological activity (Temple & Rener, 1992).

Molecular Docking and Anticancer Properties

Molecular docking studies of benzimidazole derivatives bearing a 1,2,4-triazole moiety as epidermal growth factor receptor (EGFR) inhibitors have elucidated the mechanism behind their anticancer properties. These studies highlight the stability and conformational preferences contributing to potential anticancer activity, showcasing the role of triazole derivatives in drug design for cancer therapy (Karayel, 2021).

Properties

IUPAC Name

5-butyl-4-ethyl-2-[2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-4-6-11-18-22-25(20(27)24(18)5-2)14-19(26)23-13-12-21(28,15-23)17-10-8-7-9-16(17)3/h7-10,28H,4-6,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPBNOJTZMWZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=O)N1CC)CC(=O)N2CCC(C2)(C3=CC=CC=C3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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